2-(4-Fluorophenyl)-3-phenylacrylonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54648-47-4 |
|---|---|
Molecular Formula |
C15H10FN |
Molecular Weight |
223.24 g/mol |
IUPAC Name |
(E)-2-(4-fluorophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10FN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H/b14-10- |
InChI Key |
AWMKCXLADSGTQN-UVTDQMKNSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Advanced Structural Characterization and Solid State Analysis
X-ray Crystallography Studies of Acrylonitrile (B1666552) Frameworks
Determination of Molecular Conformation and Geometry
The crystal structure analysis of the analogue, (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, reveals a twisted molecular conformation. nih.gov The dihedral angle, which is the angle between the planes of the two aromatic rings (the phenyl and the 4-chlorophenyl groups), is a significant 51.91(8)°. nih.gov This non-planar arrangement indicates considerable steric hindrance between the two aryl substituents, forcing them out of a common plane.
Table 1: Selected Bond Lengths and Angles for (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile Data sourced from a comprehensive crystallographic study of the analogue compound. nih.gov
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C=C (vinyl) | Value not specified |
| C-C≡N | Value not specified | |
| C≡N (nitrile) | Value not specified | |
| C-Cl | Value not specified | |
| Bond Angle | C=C-C (vinyl) | Value not specified |
| C-C≡N | Value not specified | |
| Torsion Angle | Dihedral (Phenyl/Chlorophenyl) | 51.91 (8)° |
| C1—C7—C15—N2 | 10.5 (2)° | |
| C8—C7—C15—N2 | -166.6 (2)° |
Note: Specific bond lengths were not explicitly listed in the primary source text, but the presence of electron delocalization was noted.
Analysis of Polymorphism and Crystal Packing
Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical area of study as different polymorphs can exhibit distinct physical properties. In some acrylonitrile derivatives, such as (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-fluorophenyl)acrylonitrile, multiple polymorphs have been identified, each displaying different fluorescence and photochemical reactivity. rsc.org These polymorphs arise from variations in molecular conformation and intermolecular packing arrangements. rsc.org
Isomeric Configurations (E/Z) in Acrylonitrile Derivatives
The presence of a carbon-carbon double bond in the acrylonitrile backbone gives rise to geometric isomerism, specifically E/Z isomerism. studymind.co.ukdocbrown.infovcc.ca This isomerism is due to the restricted rotation around the C=C double bond, which fixes the spatial position of the substituents. studymind.co.uk The designation of an isomer as E (entgegen, opposite) or Z (zusammen, together) is determined by the Cahn-Ingold-Prelog priority rules, which rank the substituents on each carbon of the double bond by atomic number. vcc.ca
In 2,3-diaryl acrylonitriles, the two phenyl rings are the high-priority groups. Therefore:
In the Z-isomer , the two phenyl rings are on the same side of the double bond.
In the E-isomer , the two phenyl rings are on opposite sides of the double bond.
Both E and Z isomers of various acrylonitrile derivatives have been synthesized and characterized. rsc.orggoogle.com The specific isomer obtained can depend on the synthetic route and reaction conditions. The different spatial arrangements of E and Z isomers can lead to distinct crystal packing and, consequently, different physical and chemical properties. studymind.co.uk The synthesis of the (Z)-isomer of the target compound, 2-(4-Fluorophenyl)-3-phenylacrylonitrile (B1609326), has been reported.
Investigation of Intermolecular Interactions in Solid State
The solid-state structure of molecular crystals is governed by a network of intermolecular interactions. While individually weak, these interactions collectively determine the crystal packing, stability, and physical properties of the material. In substituted acrylonitriles, hydrogen bonds and π-stacking are the predominant forces.
Hydrogen Bonding Networks (C-H...N, C-H...X)
The crystal structure of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile is stabilized by a network of weak hydrogen bonds. nih.gov The nitrile group is a well-known hydrogen bond acceptor, readily interacting with weak C-H donors. researchgate.netnih.gov
C-H···N Interactions: In the analogue structure, three-centered intermolecular C-H···N interactions are observed. nih.gov The nitrogen atom of the nitrile group acts as a single acceptor for hydrogen atoms from both the vinylic position and the chlorophenyl ring of a neighboring molecule. nih.gov This interaction motif, with an energy of -5.9 kcal mol⁻¹, links molecules into chains running through the crystal. nih.gov The stabilization of this motif is nearly equally derived from electrostatic (53%) and dispersion (47%) contributions. nih.gov
C-H···X (Halogen) Interactions: The halogen atom provides another site for weak hydrogen bonding. In the chloro-analogue, C-H···Cl interactions link adjacent molecular columns. nih.gov In the target compound, one would expect to find C-H···F interactions. These interactions, while often considered weak, are recognized as significant structure-directing forces, particularly when the carbon acidity of the C-H donor is enhanced. nih.gov The nature of C-H···F interactions is primarily electrostatic, though dispersion can also be a major contributor. nih.gov Studies on fluorinated compounds show that these bonds play a crucial role in crystal packing and stability.
Aromatic π–π Stacking Interactions
In addition to traditional hydrogen bonds, interactions involving the electron-rich π-systems of the aromatic rings are crucial for stabilizing the crystal structure. These can be categorized as direct π–π stacking or C-H···π interactions.
In the crystal packing of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, the most significant intermolecular stabilization comes from C-H···π interactions, which form a strong dimer motif with an interaction energy of -9.5 kcal mol⁻¹. nih.gov This interaction is predominantly stabilized by dispersion forces (70%). nih.gov In this arrangement, a C-H bond from one molecule points towards the face of an aromatic ring on an adjacent, inversion-related molecule. These interactions are ubiquitous in aromatic compounds and are a key driving force in crystal self-assembly. researchgate.netmdpi.com While direct, face-to-face π–π stacking is not the dominant interaction in this specific analogue, such interactions are common in other conjugated polymers and aromatic systems, where they play a decisive role in morphology. nih.gov
Table 2: Key Intermolecular Interactions in (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile Data from computational analysis of the analogue's crystal structure. nih.gov
| Interaction Type | Description | Interaction Energy (kcal/mol) | Primary Stabilizing Force |
| C-H···π | Forms the strongest dimeric motif (M1) | -9.5 | Dispersion (70%) |
| C-H···π | Links molecules to the central dimer (M3) | -7.3 | Not specified |
| C-H···N | Three-centered interaction forming chains (M4) | -5.9 | Electrostatic (53%) / Dispersion (47%) |
| C-H···Cl | Links adjacent molecular columns | Energy not specified | Not specified |
Halogen Bonds and Other Non-Covalent Interactions
The crystal structure of acrylonitrile derivatives is stabilized by a network of weak non-covalent interactions. In the case of this compound, several key interactions are anticipated, based on analyses of similar molecules. iucr.orgnih.gov
The primary non-covalent forces expected to dictate the molecular packing include:
C—H⋯N Hydrogen Bonds: The nitrile group is a potent hydrogen bond acceptor. Interactions between the nitrogen atom and hydrogen atoms from the phenyl rings of adjacent molecules are expected to form significant structural motifs, often linking molecules into chains. iucr.org In the analogous chloro-derivative, these interactions are three-centered and contribute significantly to the crystal packing. iucr.org
C—H⋯π Interactions: The electron-rich π-systems of the phenyl and fluorophenyl rings act as acceptors for hydrogen atoms, leading to C—H⋯π interactions. These are crucial for forming stacked or offset molecular arrangements and are often among the most energetically significant stabilizing forces. iucr.orgnih.gov
π⋯π Stacking: Interactions between the aromatic rings can also contribute to the stability of the crystal lattice, typically in an offset parallel or T-shaped arrangement to minimize repulsion.
Quantitative Analysis of Intermolecular Forces
To move beyond qualitative descriptions, computational chemistry provides tools to quantify the strength and nature of intermolecular forces. Techniques such as PIXEL energy analysis, Hirshfeld surface analysis, and QTAIM offer deep insights into the energetic contributions and spatial characteristics of the non-covalent interactions that define the crystal structure.
PIXEL Energy Analysis
The PIXEL method calculates the interaction energy between molecular pairs in a crystal lattice, partitioning it into coulombic (electrostatic), polarization, dispersion, and repulsion components. This allows for the identification of the most significant stabilizing dimers and the nature of the forces holding them together.
For the closely related (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, PIXEL analysis revealed that the strongest molecular dimer is formed through C—H⋯π interactions, with a total interaction energy of -9.5 kcal/mol. iucr.org A detailed breakdown of this interaction highlights the dominant role of dispersion forces.
Table 1: PIXEL Interaction Energies for the Strongest Dimer in (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile (Analogue) iucr.org
| Interaction Motif | Coulombic (kcal/mol) | Polarization (kcal/mol) | Dispersion (kcal/mol) | Repulsion (kcal/mol) | Total (kcal/mol) |
|---|
Data presented for (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile as a proxy for this compound.
A similar analysis for this compound would be expected to reveal energetically significant dimers stabilized primarily by C—H⋯π and C—H⋯N interactions. The PIXEL method would precisely quantify the contribution of dispersion and electrostatic forces, providing a clear picture of the energy landscape of the crystal packing.
Hirshfeld Surface and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface to identify specific interactions. This information is then distilled into a 2D fingerprint plot, which provides a quantitative summary of the different contact types.
For the chloro-analogue, Hirshfeld analysis showed that the most significant contributions to the crystal packing come from H⋯H, H⋯C, and H⋯Cl contacts. iucr.orgnih.gov
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile (Analogue) iucr.org
| Contact Type | Contribution (%) |
|---|---|
| H⋯H | 38.3 |
| H⋯C/C⋯H | 22.3 |
| H⋯Cl/Cl⋯H | 17.9 |
| H⋯N/N⋯H | 10.6 |
| C⋯C | 4.1 |
Data presented for (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile.
For this compound, a similar analysis would be expected to show a high percentage of H⋯H and H⋯C contacts. The key difference would be the presence of H⋯F contacts instead of H⋯Cl contacts. Given the smaller size and different electronic nature of fluorine, the percentage contribution of H⋯F contacts might differ from the 17.9% observed for H⋯Cl. The fingerprint plot for H⋯N contacts would clearly show sharp spikes characteristic of hydrogen bonding. scienceopen.comresearchgate.net Red spots on the d_norm surface would highlight the areas of closest contact, corresponding to the C—H⋯N and potentially C—H⋯F interactions. iucr.orgnih.gov
Quantum Theory of Atoms-in-Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and intermolecular interactions. mdpi.compitt.edu An interaction is characterized by the presence of a bond critical point (BCP) between two atoms. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. nih.gov
Shared-shell interactions (e.g., covalent bonds) typically have high ρ and a negative ∇²ρ.
Closed-shell interactions (e.g., hydrogen bonds, van der Waals forces, halogen bonds) are characterized by low ρ and a positive ∇²ρ.
While a specific QTAIM study on this compound is not available, this methodology could be applied to rigorously characterize its non-covalent interactions. A QTAIM analysis would involve:
Locating the BCPs corresponding to the C—H⋯N, C—H⋯π, and C—H⋯F interactions.
Calculating ρ and ∇²ρ at these points to confirm their closed-shell nature and evaluate their relative strengths.
Analyzing the bond path to visualize the interaction pathways within the crystal lattice.
This analysis would provide fundamental, electron-density-based evidence for the proposed interactions, complementing the energetic and spatial information from PIXEL and Hirshfeld analyses.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering detailed information about molecular geometries, electronic structures, and potential energy surfaces.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds like 2-(4-Fluorophenyl)-3-phenylacrylonitrile (B1609326), DFT calculations, often using the B3LYP hybrid functional with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. nih.govresearchgate.net This process calculates the molecule's ground-state energy and provides precise data on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net
These calculations are foundational for understanding the molecule's stability and conformational preferences. Furthermore, DFT is used to compute various electronic properties, including dipole moment and the distribution of electron density, which are essential for predicting the molecule's polarity and reactivity. nih.govresearchgate.net The method has been successfully applied to numerous related chalcone (B49325) and acrylonitrile (B1666552) derivatives to elucidate their structural and electronic characteristics. nih.gov
| Parameter | Typical Method/Basis Set | Information Obtained | Reference |
|---|---|---|---|
| Geometry Optimization | DFT/B3LYP/6-311G(d,p) | Optimized bond lengths, bond angles, dihedral angles, ground-state energy. | nih.gov |
| Electronic Properties | DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO energies, dipole moment, Mulliken atomic charges. | ajchem-a.com |
| Vibrational Frequencies | DFT/B3LYP/6-31G(d) | Calculated IR and Raman spectra for comparison with experimental data. | researchgate.net |
The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netchemrxiv.org
For this compound, MEPS analysis would predict regions of high electron density (negative potential) around the nitrogen atom of the nitrile group and the electronegative fluorine atom. These sites are potential centers for electrophilic interactions or hydrogen bonding. ajchem-a.comresearchgate.net Conversely, the hydrogen atoms of the phenyl rings would exhibit positive potential, making them likely sites for nucleophilic interactions. chemrxiv.org MEPS is particularly valuable for analyzing potential non-covalent interactions, such as those involved in drug-receptor binding, where electrostatic complementarity is key. researchgate.netchemrxiv.org
Molecular Orbital Analysis
The study of molecular orbitals provides deep insights into the electronic transitions and reactivity of a compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. nih.govajchem-a.com
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com In molecules analogous to this compound, DFT calculations have been used to determine these energy values. For instance, in a similar fluorinated compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com The spatial distribution of these orbitals is also important; the HOMO is often localized on the phenyl rings, while the LUMO may be distributed across the acrylonitrile backbone, including the electron-withdrawing cyano group. ajchem-a.com
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, explains chemical reactivity based on the interaction of the FMOs. wikipedia.org The theory posits that chemical reactions are often governed by the interaction between the HOMO of one reactant and the LUMO of another. libretexts.orgwikipedia.org The energy and symmetry of these orbitals must be favorable for a reaction to occur.
By analyzing the HOMO and LUMO of this compound, FMO theory can be used to predict its behavior in various chemical reactions, such as cycloadditions or nucleophilic/electrophilic substitutions. The energies of the HOMO and LUMO, calculated via DFT, indicate the molecule's ability to donate or accept electrons, while their spatial distribution highlights the specific atoms that will be involved in bond formation. wikipedia.org This theoretical framework provides a rational basis for understanding reaction mechanisms and predicting product formation.
Analysis of Non-Covalent Interactions
While covalent bonds define the molecule itself, non-covalent interactions are crucial for determining its macroscopic properties, including crystal packing, solubility, and biological activity. Detailed theoretical investigations on closely related (Z)-3-(4-halophenyl)-2-(pyridin-2/3/4-yl)acrylonitriles have revealed the specific interactions that stabilize their crystal structures. rsc.orgresearchgate.net These findings provide a strong model for the interactions expected for this compound.
The analysis, often performed using methods like PIXEL energy calculations, the Quantum Theory of Atoms in Molecules (QTAIM), and Hirshfeld surface analysis, quantifies the strength and nature of these weak forces. rsc.orgresearchgate.net In the absence of strong classical hydrogen bonds, the crystal lattice is stabilized by a combination of weaker interactions, including:
C–H···N interactions: Involving the nitrogen of the cyano group. rsc.org
C–H···halogen (C–H···F) interactions: Where the fluorine atom acts as a weak hydrogen bond acceptor. rsc.org
π-π stacking interactions: These are significant stabilizing forces and can occur in various geometries, such as parallel, slipped-parallel, and anti-parallel arrangements between the phenyl rings. rsc.orgresearchgate.net
| Interaction Type | Typical Stabilization Energy (kcal/mol) | Description | Reference |
|---|---|---|---|
| Hetero anti-parallel π-π stacking | -10.6 | Strongly stabilizing interaction between aromatic rings of adjacent molecules. | rsc.orgresearchgate.net |
| Slipped anti-parallel π-π stacking | -9.1 | A common and significant stabilizing π-stacking motif. | rsc.orgresearchgate.net |
| C–H···N | Variable | Weak hydrogen bond between a C-H donor and the cyano nitrogen acceptor. | rsc.org |
| C–H···F | Variable | Weak hydrogen bond involving the fluorine substituent. | rsc.org |
| Halogen···Halogen | Variable | Interactions between halogen atoms on adjacent molecules. | rsc.orgresearchgate.net |
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in real space. jussieu.fr This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂ρ)), it is possible to distinguish between different types of interactions.
The resulting 3D visualization typically uses a color scale:
Blue: Indicates strong, attractive interactions such as hydrogen bonds.
Green: Represents weak, delocalized van der Waals interactions.
Red: Signifies strong repulsive interactions, such as steric clashes.
For this compound, RDG analysis would be expected to reveal several key non-covalent interactions. Primarily, green-colored surfaces would likely appear between the two aromatic rings, indicating the presence of π-π stacking or van der Waals forces that contribute to the molecule's conformational stability. Furthermore, weak intramolecular interactions involving the fluorine atom and the nitrile group with nearby hydrogen atoms (C-H···F and C-H···N) could be visualized. Red patches might appear where the steric hindrance between the two phenyl rings is most pronounced, particularly in more planar conformations. The analysis provides a visual map of the forces that dictate the molecule's three-dimensional structure and packing in a condensed phase. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical framework that translates complex many-electron wavefunctions from quantum calculations into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. wisc.edu This method is particularly useful for quantifying electronic delocalization and donor-acceptor interactions within a molecule. uba.ar The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization from a filled (donor) NBO to an empty (acceptor) NBO. niscpr.res.in
In this compound, significant intramolecular charge transfer and hyperconjugative interactions are expected. The analysis would likely highlight strong delocalization within the π-systems of the phenyl rings and the acrylonitrile core. Key donor-acceptor interactions would include:
π → π* transitions: Strong interactions from the π orbitals of the C=C double bond to the π* antibonding orbitals of the aromatic rings, and vice-versa. These interactions are fundamental to the electronic communication across the molecule.
n → π* transitions: Delocalization of the lone pair electrons (n) of the nitrogen atom in the nitrile group into the π* antibonding orbitals of the adjacent C=C bond and phenyl rings.
The stabilization energies (E(2)) quantify the importance of these interactions. A higher E(2) value indicates a more significant interaction and greater electron delocalization, which influences the molecule's electronic properties and reactivity. researchgate.net
Table 1: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound
| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Interaction Type |
| π(C=C) of Acrylonitrile | π(Phenyl Ring) | High | Intramolecular Charge Transfer |
| π(Phenyl Ring) | π(C=C) of Acrylonitrile | High | Intramolecular Charge Transfer |
| π(Phenyl Ring) | π(Fluorophenyl Ring) | Moderate | π-Conjugation |
| n(N of Nitrile) | π(C=C) | Moderate | Hyperconjugation |
| σ(C-H) | σ*(C-C) | Low | Hyperconjugation |
Note: The E(2) values are qualitative predictions based on analyses of structurally similar compounds.
Prediction of Spectroscopic Parameters and Conformational Stability
Theoretical calculations are instrumental in predicting spectroscopic data and understanding the conformational landscape of molecules before they are synthesized or experimentally analyzed.
Theoretical Infrared (IR) and Raman Frequencies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its fundamental vibrations. Density Functional Theory (DFT) calculations are widely used to compute theoretical vibrational frequencies, which are invaluable for assigning experimental spectra. researchgate.netnih.gov For complex molecules, theoretical calculations can help to resolve overlapping bands and identify characteristic modes. nih.gov
For this compound, key vibrational modes can be predicted:
C≡N Stretch: A strong, sharp band in the IR spectrum, typically appearing around 2220-2240 cm⁻¹.
C=C Stretch: A strong band from the acrylonitrile backbone, usually found in the 1600-1650 cm⁻¹ region.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ range, characteristic of the two phenyl rings.
C-F Stretch: A strong band in the IR spectrum, typically located in the 1000-1250 cm⁻¹ region, indicative of the fluorophenyl group.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.
Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in calculations. Therefore, they are typically scaled by an appropriate factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov
Table 2: Predicted Theoretical Vibrational Frequencies and Their Assignments for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium | Medium-Strong |
| C≡N Stretch | 2240-2220 | Strong | Medium |
| C=C Stretch (alkene) | 1650-1600 | Medium-Strong | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Medium |
| C-H In-plane Bend | 1400-1100 | Medium | Medium |
| C-F Stretch | 1250-1000 | Strong | Weak |
| C-H Out-of-plane Bend | 900-700 | Strong | Weak |
Conformational Isomerism and Stability Studies
Conformational analysis investigates the different spatial arrangements (conformers or rotamers) of a molecule that arise from rotation around single bonds. lumenlearning.com The relative stability of these conformers is determined by a balance of steric repulsion and electronic effects, such as conjugation.
In this compound, rotation can occur around the single bonds connecting the phenyl rings to the central acrylonitrile unit. This leads to different conformers distinguished by the dihedral angle between the planes of the two aromatic rings. A fully planar conformation would maximize π-conjugation across the entire molecule, which is electronically favorable. However, this planarity would also introduce significant steric hindrance (van der Waals repulsion) between the ortho-hydrogens of the two rings.
Therefore, the most stable conformation is likely a non-planar, twisted structure. Computational studies would involve mapping the potential energy surface by systematically varying the key dihedral angles to locate the energy minima corresponding to stable conformers. The energy difference between the most stable twisted conformer and a hypothetical planar or fully perpendicular conformer would quantify the interplay between steric and electronic effects.
Structure-Property Relationship Modeling (non-biological focus)
Understanding the relationship between molecular structure and material properties is crucial for designing new functional materials. For molecules like this compound, which possess a donor-π-acceptor (D-π-A) character, modeling their non-biological properties, such as optical and electronic behavior, is of particular interest. researchgate.net
The structure of this compound—with a phenyl group (donor) and a fluorophenyl group connected via a π-bridge to a nitrile group (acceptor)—makes it a candidate for applications in optoelectronics and nonlinear optics (NLO). Key relationships that can be modeled include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the electronic excitation energy and influences the material's color and optical bandgap. The specific arrangement of donor and acceptor groups can be tuned to control this gap.
Nonlinear Optical Properties: The molecular hyperpolarizability (β), a measure of NLO activity, is strongly dependent on the degree of intramolecular charge transfer. The D-π-A architecture of this compound is known to enhance this property. Theoretical calculations can predict the magnitude of β, guiding the design of materials for applications like frequency doubling in lasers. researchgate.net
Refractive Index and Polarizability: The distribution of electrons and the ease with which they can be distorted by an electric field (polarizability) determine the refractive index. Modeling these properties is essential for designing materials for lenses, optical fibers, and other photonic devices. researchgate.net
By systematically modifying the structure (e.g., changing the substituent on the phenyl rings) and calculating the resulting properties, a clear structure-property relationship can be established, facilitating the rational design of new materials with desired optical and electronic characteristics.
Photophysical and Optoelectronic Properties
Absorption and Emission Characteristics
The absorption and emission properties of acrylonitrile (B1666552) derivatives are a direct consequence of their electronic transitions. These properties are not static but are heavily influenced by the molecular environment.
The fluorescence of α-cyanostilbene derivatives is highly variable. Many are weakly emissive or non-emissive in dilute organic solvents. lookchem.comresearchgate.net This is often due to the molecule's ability to dissipate absorbed energy through non-radiative pathways, such as intramolecular rotations around the carbon-carbon double bond.
However, their emission can be dramatically enhanced in certain conditions, a hallmark of this class of compounds. The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, can range from nearly zero in solution to significant values in the aggregated or solid state. nih.govrsc.org For example, some related derivatives exhibit quantum yields as high as 89% in specific solvents or in powder form. acs.org The emission wavelength is also sensitive to the environment, often shifting in response to solvent polarity. semanticscholar.orglookchem.com
| Compound Name | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Various Solvents | 413-429 | 480-542 | Varies with solvent |
| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | Toluene | - | - | 0.89 |
| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | Powder | - | - | 0.40 |
| Bromo-carbazole acrylonitrile derivative (2BrCZ-N) | Crystalline Powder | - | - | 0.093 |
| Bromo-carbazole acrylonitrile derivative (2BrCZ-N) | Ground Powder | - | - | 0.022 |
Note: This table presents data for structurally related compounds to illustrate the typical photophysical properties of the acrylonitrile class, as specific data for 2-(4-Fluorophenyl)-3-phenylacrylonitrile (B1609326) is not available.
Environmental Effects on Optical Properties
The optical behavior of this compound is profoundly affected by its immediate surroundings, including the polarity of the solvent and the physical state of the compound.
Many cyanostilbene derivatives exhibit solvatochromism, which is a change in the color of their emission in response to the polarity of the solvent. researchgate.netrsc.org This phenomenon arises from an intramolecular charge transfer (ICT) process that occurs upon photoexcitation. researchgate.net Molecules with donor-acceptor (D-π-A) structures, like cyanostilbenes, often have a larger dipole moment in the excited state than in the ground state. semanticscholar.org
In polar solvents, the excited state is stabilized, which typically leads to a red shift (a shift to longer wavelengths) in the emission spectrum. rsc.org Conversely, in nonpolar solvents, a blue shift is often observed. The vinylic cyano group can sometimes twist the molecule out of a planar conformation, which may limit the extent of conjugation and affect the solvatochromic behavior. lookchem.comrsc.org The study of these spectral shifts in various solvents allows for the calculation of the change in dipole moment between the ground and excited states. semanticscholar.org
Aggregation-induced emission (AIE) is a defining characteristic of many acrylonitrile and α-cyanostilbene derivatives. acs.orgnih.gov This phenomenon is the opposite of the more common aggregation-caused quenching (ACQ), where molecules lose their ability to fluoresce upon aggregation. globethesis.com AIE-active molecules, or "AIEgens," are typically non-fluorescent in dilute solutions but become highly luminescent when they aggregate in poor solvents or in the solid state. lookchem.comust.hk
The accepted mechanism for AIE is the restriction of intramolecular motion (RIM). rsc.orgust.hk In solution, the phenyl rings of the cyanostilbene core can rotate freely, providing a non-radiative pathway for the excited state to decay. ust.hk When the molecules aggregate, these intramolecular rotations are physically hindered. This blockage of the non-radiative decay channel forces the excited molecule to release its energy through fluorescence, leading to strong light emission. lookchem.comust.hk This effect is observed when water is added to a solution of the compound in an organic solvent like dioxane, causing the molecules to aggregate and the emission intensity to increase dramatically. lookchem.comresearchgate.net
Structure-Photophysical Property Correlations
The specific arrangement of atoms in this compound dictates its photophysical properties. The core structure is an α-cyanostilbene, where the cyano (-CN) group is attached to the carbon-carbon double bond. This cyano group acts as an electron acceptor and is crucial for the AIE behavior. rsc.org
Influence of Substituent Effects on Electronic and Optical Behavior
The electronic and optical behavior of this compound is primarily dictated by the interplay of the electron-withdrawing cyano (-CN) group and the fluorine (-F) atom, along with the π-conjugated system of the stilbene-like core. This structure belongs to the donor-acceptor (D-A) class of molecules, where the electronic properties can be finely tuned by modifying substituents. rsc.orgresearchgate.net
The fluorine atom at the para-position of one phenyl ring exerts a significant influence through its inductive and resonance effects. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect that can stabilize the highest occupied molecular orbital (HOMO). acs.org However, it also possesses lone pairs that can participate in a destabilizing repulsion with the π-orbitals. acs.org Studies on fluorinated stilbenes have shown that fluorination at the para (4-position) is markedly stabilizing for the HOMO–1 and HOMO–2 orbitals, which can alter the ordering of electronic states and in some cases lead to a "sudden polarization" in the excited state. acs.org This can result in a symmetry-broken, more polar excited state compared to the ground state. acs.org
The cyano group (a nitrile) acts as a strong electron acceptor, which, in conjunction with the phenyl rings (donors), facilitates an intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is a hallmark of many α-cyanostilbene derivatives and is responsible for their sensitivity to the surrounding environment, a phenomenon known as solvatochromism, where the emission color changes with solvent polarity. rsc.orgrsc.org
The combination of different donor and acceptor groups across the cyanostilbene framework allows for the precise tuning of the energy levels of the HOMO and the lowest unoccupied molecular orbital (LUMO). This, in turn, modifies the HOMO-LUMO energy gap and, consequently, the absorption and emission wavelengths of the molecule. The introduction of various substituents can lead to a range of emission colors and quantum efficiencies. dntb.gov.uamdpi.com
Table 1: Comparison of Electronic and Optical Properties of Substituted Acrylonitrile and Stilbene Derivatives
| Compound/Derivative Class | Substituent(s) | Key Electronic/Optical Feature | Reference |
|---|---|---|---|
| Fluorinated trans-Stilbenes | Multiple -F atoms | Alters HOMO/LUMO energy levels, can induce a polar excited state. acs.org | acs.org |
| α-Cyanostilbenes | Dimethylaniline, Diphenylaniline, Carbazole (Donors) | Exhibit significant solvatochromic emission behavior due to ICT. rsc.orgrsc.org | rsc.orgrsc.org |
| Silyl-Substituted Stilbenes | Trimethylsilyl (-SiMe₃) groups | Increases fluorescence quantum yields compared to parent stilbene. dntb.gov.ua | dntb.gov.ua |
Role of Molecular Packing on Solid-State Fluorescence
A defining characteristic of many α-cyanostilbene derivatives is their fluorescence behavior in the solid state, which is often dramatically different from their behavior in solution. Many of these compounds are classic examples of molecules exhibiting aggregation-induced emission (AIE). rsc.orgmdpi.com The AIE phenomenon describes a class of molecules that are weakly or non-emissive when dissolved in a good solvent but become highly luminescent when aggregated or in the solid state. rsc.orgrsc.orgmdpi.com
In solution, the phenyl rings of this compound and its analogs can undergo free rotation around the single bonds. This rotation provides a non-radiative pathway for the excited state to decay back to the ground state, effectively quenching fluorescence. As a result, these molecules often exhibit low fluorescence quantum yields in dilute solutions. rsc.orgresearchgate.net
However, in the solid state, the molecules are forced into a more rigid conformation due to crystal packing and intermolecular interactions. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels that are active in solution. mdpi.com With the non-radiative pathways suppressed, the excited state is more likely to decay via the emission of a photon, leading to a significant enhancement of the fluorescence quantum yield in the solid state. rsc.orgrsc.org The specific crystal packing, including intermolecular distances and the presence of interactions like C-H···N or π-π stacking, plays a crucial role in how effectively these rotations are hindered and thus determines the ultimate solid-state emission intensity. mdpi.com
The molecular shape itself can influence the packing and, consequently, the AIE properties. Studies on related cyanostilbene derivatives have shown that linear and bent-shaped molecules self-assemble into different structures (e.g., smectic vs. columnar phases), which directly impacts their photophysical properties. mdpi.com
Table 2: Emission Characteristics of α-Cyanostilbenes in Solution vs. Aggregated/Solid State
| Compound Type | State | Emission Behavior | Reason | Reference |
|---|---|---|---|---|
| α-Cyanostilbene Derivatives | Dilute Solution (e.g., Dioxane, THF) | Weak emission | Free intramolecular rotation provides non-radiative decay pathways. | rsc.orgrsc.orgmdpi.com |
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The synthesis of acrylonitrile (B1666552) derivatives, traditionally achieved through methods like the Knoevenagel condensation, is undergoing a paradigm shift towards greener and more sustainable practices. sigmaaldrich.comwikipedia.orgorganicreactions.org The Knoevenagel condensation involves a nucleophilic addition between a compound with an active methylene (B1212753) group (like 4-fluorophenylacetonitrile) and a carbonyl group (like benzaldehyde), typically catalyzed by a weak base. sigmaaldrich.comwikipedia.org While effective, conventional approaches often rely on organic bases and solvents, prompting research into more eco-friendly alternatives. organicreactions.org
Future efforts are concentrated on several key areas:
Microwave-Assisted Synthesis: The application of microwave irradiation is a significant step forward, drastically reducing reaction times from hours to minutes while often improving product yields. researchgate.netmdpi.comnih.govlookchem.com This technique offers enhanced efficiency and aligns with the principles of green chemistry by minimizing energy consumption. researchgate.netlookchem.com
Green Catalysis: There is a growing interest in using heterogeneous and reusable catalysts. researchgate.net Materials such as magnesium oxide (MgO), hydrotalcites, and zinc oxide (ZnO) nanoparticles are being investigated as solid base catalysts that can be easily separated from the reaction mixture and recycled for multiple runs. researchgate.netnih.govacademie-sciences.fr This approach minimizes waste and avoids the use of hazardous reagents. nih.gov
Solvent-Free and Alternative Solvent Systems: Research is increasingly focused on conducting syntheses under solvent-free conditions or in benign solvents like water or ethanol. lookchem.comnih.govacademie-sciences.fr These methods reduce the environmental impact associated with volatile organic compounds (VOCs).
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and mixing, leading to highly reproducible and scalable synthesis of substituted acrylonitriles. nih.gov This technology is particularly promising for industrial-scale production. nih.gov
| Synthetic Method | Key Features | Advantages | References |
|---|---|---|---|
| Conventional Knoevenagel Condensation | Uses basic catalysts (e.g., piperidine, amines) in organic solvents. | Well-established and versatile. | sigmaaldrich.com, wikipedia.org, organicreactions.org |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction. | Shorter reaction times, higher yields, energy efficiency. | researchgate.net, mdpi.com, nih.gov |
| Green Heterogeneous Catalysis | Utilizes reusable solid catalysts like MgO or ZnO nanoparticles. | Catalyst is easily recoverable and recyclable, reduced waste. | nih.gov, researchgate.net, academie-sciences.fr |
| Continuous Flow Synthesis | Reaction is performed continuously in a microreactor system. | High reproducibility, scalability, enhanced safety. | nih.gov |
Exploration of New Acrylonitrile Architectures for Materials Science
The rigid, polar structure of the acrylonitrile backbone makes it an excellent building block for advanced materials. Future research will focus on leveraging the unique properties of 2-(4-fluorophenyl)-3-phenylacrylonitrile (B1609326) and related compounds to create novel polymers and composites with tailored functionalities.
Advanced Polymers and Composites: Acrylonitrile is a key component in robust thermoplastics like Acrylonitrile Styrene Acrylate (ASA). researchgate.netmdpi.com Research is underway to develop high-performance composites by reinforcing ASA with materials such as carbon or aramid fibers. researchgate.netmdpi.com These composites exhibit significantly enhanced mechanical and thermal properties, making them suitable for demanding applications in the automotive and aerospace industries through techniques like Large Format Additive Manufacturing (LFAM). researchgate.net
3D Printing and Additive Manufacturing: The development of acrylonitrile-based resins and filaments is crucial for advancing 3D printing technologies. nih.gov A straightforward approach for the 3D printing of nanostructured polyacrylonitrile (B21495) (PAN)-derived carbon materials has been demonstrated, allowing for the creation of complex, custom geometries. nih.gov The resulting carbon materials are electrically conductive and possess nitrogen active sites, opening up applications in energy storage and catalysis. nih.gov
Functional Nanostructures: The self-assembly properties of PAN-derived materials can be controlled to create nanostructured carbons with specific microstructures. nih.gov By tuning resin composition and pyrolysis conditions, researchers can produce materials with optimized properties for targeted applications, from environmental remediation to electronics. nih.gov
| Acrylonitrile Architecture | Key Properties | Potential Applications | References |
|---|---|---|---|
| Carbon Fiber-Reinforced ASA | High Young's modulus, increased thermal conductivity, excellent wettability. | Large format additive manufacturing (LFAM), automotive components, industrial parts. | researchgate.net |
| Aramid Fiber-Reinforced ASA | Shatterproof, high impact and damage resistance. | High-performance components requiring durability and toughness. | mdpi.com |
| 3D-Printed PAN-Derived Carbon | Nanostructured, electrically conductive, tunable nitrogen active sites. | Energy storage, catalysis, custom electrodes, environmental sensors. | nih.gov |
Advanced Computational Modeling for Property Prediction
Computational chemistry has become an indispensable tool for accelerating the discovery and design of new molecules. For this compound and its derivatives, advanced modeling techniques offer a pathway to predict properties and guide experimental work, saving significant time and resources. nih.gov
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic and structural properties of acrylonitrile derivatives. mdpi.comresearchgate.net These studies can predict molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential (MEP) surfaces. mdpi.comresearchgate.net The HOMO-LUMO energy gap, for instance, is a key indicator of a molecule's electronic stability and reactivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models provide a statistical link between the chemical structure of a compound and its biological activity or physical properties. nih.gov For acrylonitrile derivatives, QSAR can be used to generate predictive models for cytotoxicity against cancer cell lines, helping to prioritize the synthesis of the most promising candidates and avoid those unlikely to be active. nih.gov
Molecular Dynamics and Docking: Computational docking and molecular dynamics simulations can elucidate how these molecules interact with biological targets, such as enzymes or protein receptors. mdpi.comresearchgate.net This provides crucial insights into their mechanism of action and helps in the rational design of compounds with improved binding affinity and selectivity. nih.gov
| Computational Parameter | Significance | Application in Research | References |
|---|---|---|---|
| HOMO-LUMO Energy Gap (ΔE) | Indicates electronic stability, reactivity, and photophysical properties. | Predicting chemical reactivity and designing materials for optoelectronics. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electrophilic and nucleophilic sites. | Predicting sites for intermolecular interactions and chemical reactions. | mdpi.com |
| Binding Affinity (Docking Score) | Estimates the strength of the interaction between a ligand and a biological target. | Screening virtual libraries to identify potential drug candidates. | researchgate.net, nih.gov |
Integration into Multi-Functional Chemical Systems
The unique electronic and photophysical properties of the acrylonitrile scaffold make it an ideal component for integration into complex, multi-functional systems. Future research will likely see these molecules incorporated into "smart" materials and devices that perform multiple roles simultaneously.
Photosensitive Systems and Sensors: The conjugated π-system in compounds like this compound allows them to absorb and emit light, a property that can be harnessed in developing sensors and photosensitizers. mdpi.commdpi.com When integrated into polymers or linked to other chromophores, these acrylonitrile units can create materials whose fluorescence or other optical properties change in response to external stimuli, such as the presence of specific ions or molecules. researchgate.net
Light-Responsive Nanocarriers: Acrylonitrile derivatives can be incorporated into polymers that form nanocarriers for applications like drug delivery. nih.gov These systems can be designed to be "photoactivatable," where exposure to a specific wavelength of light triggers a change in the polymer structure, leading to the controlled release of an encapsulated payload. nih.gov
Advanced Electronic Devices: The charge-transfer characteristics observed in some acrylonitrile derivatives make them promising candidates for use in organic light-emitting devices (OLEDs) and other optoelectronic applications. mdpi.comresearchgate.net Research into solid-state fluorophores based on similar heterocyclic structures has already shown promise for these technologies. researchgate.net Furthermore, the development of CMOS-based electrochemical imaging sensors highlights the potential for integrating such organic molecules into high-resolution electronic systems for biosensing. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Fluorophenyl)-3-phenylacrylonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 2-(4-fluorophenyl)acetonitrile and substituted benzaldehydes. For example, (Z)-3-(4-Bromophenyl)-2-(4-fluorophenyl)acrylonitrile was synthesized using 2-(4-fluorophenyl)acetonitrile and 4-bromobenzaldehyde under reflux with a catalytic base (e.g., piperidine) in ethanol, achieving 87% yield . Optimization strategies include:
- Catalyst selection : Piperidine enhances reaction efficiency by deprotonating the active methylene group.
- Solvent and temperature : Ethanol under reflux balances reactivity and stability of intermediates.
- Stoichiometry : A slight excess of aldehyde (1.1–1.2 equivalents) drives the reaction to completion .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry. For example, coupling constants in H NMR distinguish (Z)- and (E)-isomers based on vinyl proton splitting patterns .
- X-ray Crystallography : Resolves absolute configuration and crystal packing. A related acrylonitrile derivative (CHNO) was characterized in a monoclinic system (space group P2/c) with unit cell parameters Å, Å, and .
- Mass Spectrometry (ESI-MS) : Fragmentation patterns in tandem MS (e.g., loss of CN groups) validate molecular structure .
Q. What are the key considerations in designing experiments to evaluate the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- Lipinski’s Rule of Five : Assess molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10 total) to predict oral bioavailability.
- In silico ADMET : Use tools like SwissADME or ADMETlab to predict absorption, metabolism, and toxicity.
- In vitro assays : Measure plasma protein binding and metabolic stability using liver microsomes .
Advanced Research Questions
Q. How can computational methods like QSAR and molecular docking be applied to predict the biological activity of derivatives of this compound?
- Methodological Answer :
- QSAR Modeling : Develop a regression model using descriptors like logP, polar surface area, and electronic parameters. For example, a QSAR model for 2-(4-fluorophenyl)imidazol-5-ones achieved high predictive power (, ) by correlating structural features with anti-proliferative activity .
- Molecular Docking : Dock derivatives into target receptors (e.g., Polo-like kinase 1) using AutoDock Vina. Ligand 27 from a related study showed a binding affinity of −9.2 kcal/mol, suggesting strong inhibition potential .
Q. How to address discrepancies in reported biological activity data for acrylonitrile derivatives, including this compound?
- Methodological Answer :
- Assay standardization : Compare cell lines (e.g., MCF-7 vs. HeLa), incubation times, and compound purity (>95% by HPLC).
- Orthogonal validation : Use complementary techniques (e.g., SPR for binding affinity, flow cytometry for apoptosis) to confirm activity .
- Structural verification : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to rule out isomerization or impurities .
Q. What strategies are effective in resolving stereochemical outcomes during the synthesis of (Z)- and (E)-isomers of this compound?
- Methodological Answer :
- Reaction control : Use polar aprotic solvents (e.g., DMF) and low temperatures to favor kinetic (Z)-isomers.
- Spectroscopic differentiation : (Z)-isomers exhibit larger coupling constants (~12–16 Hz) between vinyl protons compared to (E)-isomers (~8–10 Hz) .
- Crystallographic analysis : Resolve ambiguity by growing single crystals and determining the spatial arrangement of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
